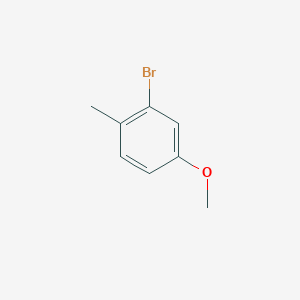

2-Bromo-4-methoxy-1-methylbenzene

Overview

Description

Synthesis Analysis

- Synthesis from 4-Bromo-2-fluorotoluene : A method for synthesizing Methyl 4-Bromo-2-methoxybenzoate, closely related to 2-Bromo-4-methoxy-1-methylbenzene, involves bromination and hydrolysis of 4-bromo-2-fluorotoluene. This process yields a product with 99.8% purity, demonstrating a potential pathway for the synthesis of similar compounds (Chen Bing-he, 2008).

Molecular Structure Analysis

- Intermolecular Interactions : The molecular structure of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a related compound, reveals weak intermolecular O→Br charge-transfer interactions, suggesting similar structural characteristics could be present in 2-Bromo-4-methoxy-1-methylbenzene (X. Liu et al., 2001).

Chemical Reactions and Properties

- Ring Opening of Epoxides : 2,6-Bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene acts as a catalyst in the ring opening of epoxides with elemental iodine and bromine, producing vicinal iodo alcohols and bromo alcohols under neutral and mild conditions. This indicates the compound's utility in facilitating specific chemical transformations (K. Niknam & Taibeh Nasehi, 2002).

Physical Properties Analysis

- Thermochemical Properties : Studies on methoxyphenols and dimethoxybenzenes provide insights into their thermochemical properties, including enthalpies of formation and vaporization. Such properties are critical for understanding the behavior of 2-Bromo-4-methoxy-1-methylbenzene under various conditions (M. Varfolomeev et al., 2010).

Chemical Properties Analysis

- Reactivity with Elemental Halogens : The presence of a methoxy group adjacent to a bromine in 2-Bromo-4-methoxy-1-methylbenzene suggests potential reactivity patterns, such as those observed in the bromination of methoxybenzyl alcohols, where the electronegativity of substituents affects the outcome of bromination reactions on aromatic nuclei (Munehiro Nakatani et al., 1984).

Scientific Research Applications

Catalysis in Liquid-phase Oxidation

The liquid-phase oxidation of methylbenzenes, including compounds similar to 2-bromo-4-methoxy-1-methylbenzene, can be catalyzed by a cobalt and copper acetates system. In the oxidation of p-methoxytoluene, a nuclear-brominated product like 3-bromo-4-methoxytoluene is obtained, demonstrating the potential of such systems in producing selectively oxidized derivatives (Okada & Kamiya, 1981).

Synthesis of Tetrahydrofuran Derivatives

2-Bromo-4-methoxy-1-methylbenzene is involved in the synthesis of tetrahydrofuran derivatives. The controlled-potential reduction of related bromoethers catalyzed by nickel(I) compounds leads to high yields of tetrahydrofuran compounds, which have significant applications in organic chemistry (Esteves, Ferreira, & Medeiros, 2007).

Development of Sterically Protected Compounds

A bromobenzene derivative, similar to 2-bromo-4-methoxy-1-methylbenzene, has been used to prepare sterically protected diphosphene and fluorenylidenephosphine. These compounds, including low-coordinate phosphorus atoms, are significant in the study of phosphorus chemistry. The influence of the methoxy group on electronic properties is also a subject of interest (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Cleavage of Epoxides

2-Bromo-4-methoxy-1-methylbenzene is used as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This method is regioselective and operates under neutral and mild conditions, highlighting its utility in organic synthesis (Niknam & Nasehi, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methoxy-1-methylbenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the electrophilic substitution reactions of benzene . The cation may bond to a nucleophile to give a substitution or addition product . The cation may also transfer a proton to a base, giving a double bond product .

Pharmacokinetics

The compound’s molecular weight (20106) suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a substituted benzene ring . This substitution can lead to the formation of new compounds with potential biological activity.

Action Environment

Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, some similar compounds are recommended to be stored in a dark place at a temperature between 2-8°C .

properties

IUPAC Name |

2-bromo-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRYVEDNIGXKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334305 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36942-56-0 | |

| Record name | 3-Bromo-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)